molecular formula C6H11N5O B8723510 6-Ethoxypyrimidine-2,4,5-triamine CAS No. 98945-34-7

6-Ethoxypyrimidine-2,4,5-triamine

Cat. No. B8723510
Key on ui cas rn: 98945-34-7
M. Wt: 169.19 g/mol
InChI Key: OYADDPIRLCYWNO-UHFFFAOYSA-N
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Patent
US07276506B2

Procedure details

To a suspension of the compound of example 56 (7.12 g, 38.9 mmoles) in water (150 ml) at 60° C. was added sodium dithionite (46.7 mmol, 8.12 g). Additional sodium dithionite was added till the pink colour completely disappeared and a yellow solution was formed. The solution was stirred at 60° C. for another 4 hours. Water was evaporated and the resulting residue was precipitated from a small amount of water, providing the title compound as a yellow powder (4.02 g, yield 61%). Spectral data are identical with literature data (W. Pfleiderer et al. cited supra).
Quantity
7.12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[C:4]([O:11][CH2:12][CH3:13])=[N:5][C:6]([NH2:10])=[N:7][C:8]=1[NH2:9])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:10][C:6]1[N:5]=[C:4]([O:11][CH2:12][CH3:13])[C:3]([NH2:1])=[C:8]([NH2:9])[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.12 g
Type
reactant
Smiles
N(=O)C=1C(=NC(=NC1N)N)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.12 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60° C. for another 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a yellow solution was formed
CUSTOM
Type
CUSTOM
Details
Water was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was precipitated from a small amount of water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)OCC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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